molecular formula C17H16FN3O B12447941 2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile

2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile

Cat. No.: B12447941
M. Wt: 297.33 g/mol
InChI Key: UTNZYWZPEDOVFK-UHFFFAOYSA-N
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Description

2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyran ring, an amino group, and a fluorophenyl group

Preparation Methods

The synthesis of 2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyran ring, followed by the introduction of the amino group and the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: This compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino and fluorophenyl groups play a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile can be compared with other similar compounds, such as:

  • 2-amino-6-tert-butyl-4-(3-fluorophenyl)-4H-pyran-3,5-dicarbonitrile
  • 2-amino-6-tert-butyl-4-(4-fluorophenyl)-4H-pyran-3,5-dicarbonitrile These compounds share a similar core structure but differ in the position of the fluorophenyl group. The unique positioning of the fluorophenyl group in this compound may result in different chemical and biological properties, making it a compound of particular interest in research.

Properties

Molecular Formula

C17H16FN3O

Molecular Weight

297.33 g/mol

IUPAC Name

2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile

InChI

InChI=1S/C17H16FN3O/c1-17(2,3)15-11(8-19)14(12(9-20)16(21)22-15)10-6-4-5-7-13(10)18/h4-7,14H,21H2,1-3H3

InChI Key

UTNZYWZPEDOVFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2F)C#N

Origin of Product

United States

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